7H-Dibenzo(c,g)carbazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78448-06-3 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-9-ol |
InChI |
InChI=1S/C20H13NO/c22-18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21-22H |
InChI Key |
JGGDLNJINZFYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)O |
Origin of Product |
United States |
Synthetic Methodologies for 7h Dibenzo C,g Carbazol 5 Ol and Its Precursors
Strategies for the Synthesis of 7H-Dibenzo[c,g]carbazole Core
The construction of the fused five-ring system of 7H-Dibenzo[c,g]carbazole (DBC) can be achieved through several distinct synthetic pathways.
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, can be adapted to construct complex carbazole (B46965) systems. An analogous approach involves the reaction of a hydrazine (B178648) with a suitable ketone or, in a key variation for π-extended systems, the reaction of phenylhydrazine (B124118) with a naphthol derivative. For instance, the reaction between 2-naphthol (B1666908) and phenylhydrazine in the presence of phenylhydrazine hydrochloride produces 7H-benzo[c]carbazole. thieme-connect.de This reaction mechanistically parallels the Fischer synthesis, proceeding through the condensation of the naphthol (in its keto tautomeric form) with the hydrazine, followed by rearrangement. thieme-connect.de This principle can be extended to precursors that lead to the dibenzo[c,g]carbazole structure.
A notable and efficient route to the dibenzocarbazole (B1207471) core involves the desulfurization and ring contraction of corresponding phenothiazine (B1677639) derivatives. Research has demonstrated that 7-dibenzo[c,h]phenothiazine can be converted into 7H-dibenzo[c,g]carbazole. thieme-connect.de This transformation is effectively carried out using lithium metal in tetrahydrofuran (B95107) (THF) at elevated temperatures (40–50 °C), affording the product in a 33% yield. thieme-connect.de
Further refinements to this method have significantly improved yields. The inclusion of a thiophile, such as triphenylphosphine, to the lithium/THF reaction mixture has been shown to increase the yield of carbazole from phenothiazine to 82%, presumably by enhancing the efficiency of sulfur extrusion. Modifications using a combination of lithium and sodium metal with phenothiazine-5-oxide have also proven highly effective, producing carbazole in a 96% yield. acs.orgvulcanchem.com
Table 1: Ring Contraction of Phenothiazine Derivatives to Carbazoles
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Dibenzo[c,h]phenothiazine | Li, THF, 40-50°C, 3 h | 7H-Dibenzo[c,g]carbazole | 33% | thieme-connect.de |
| Phenothiazine | Li, Triphenylphosphine, THF, Reflux | Carbazole | 82% | vulcanchem.com |
| Phenothiazine-5-oxide | Li, Na, THF, Reflux, 24 h | Carbazole | 96% | acs.org |
Modern cross-coupling chemistry provides powerful tools for the synthesis of carbazoles via intramolecular C-N bond formation. Palladium-catalyzed intramolecular C–H amination of N-substituted 2-arylanilines has been developed as a practical and green method for constructing the carbazole skeleton. rsc.org These reactions can proceed under mild conditions, often at ambient temperature, using common oxidants. rsc.org
For example, a highly efficient method for synthesizing functionalized dibenzo[g,p]chrysene (B91316) (DBC) derivatives, which are structurally related nanographenes, employs a one-pot, multi-annulation sequence using a single palladium catalyst. rsc.org This strategy combines the annulation of 2-iodobiphenyls with diarylacetylenes and a subsequent intramolecular C-H arylation, demonstrating high functional group tolerance. rsc.org The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used for intramolecular cyclization to form dibenzocarbazole isomers in excellent yields. vulcanchem.com
Beyond traditional methods, several novel strategies have been reported for accessing π-extended carbazole systems like DBC.
Synthesis from BINOL: An operationally simple, one-pot synthesis of 7H-dibenzo[c,g]carbazole has been achieved from racemic 1,1′-bi-2-naphthol (BINOL). The reaction uses an aminating agent, such as ammonium (B1175870) sulfite (B76179) monohydrate and aqueous ammonia, in an autoclave at high temperatures (e.g., 220°C), providing the product in high yield (up to 98%). chemicalbook.comresearchgate.net
Gold-Catalyzed Cascade Cyclization: A modular synthetic strategy utilizes a gold-catalyzed cascade cyclization of di-azido compounds to build π-extended benzodicarbazole structures. vulcanchem.com This method is noted for its convergent nature and the ease of isolation, as the large π-system of the product often precipitates from the reaction mixture. vulcanchem.com
Visible-Light-Induced Synthesis: In the absence of any external photosensitizer, N-H carbazoles can be synthesized from readily available 2,2'-diaminobiaryls using visible light. researchgate.net
Targeted Synthesis of 7H-Dibenzo(c,g)carbazol-5-ol
The introduction of a hydroxyl group at the C5 position of the DBC core is a key step to obtaining the final target molecule. This compound (5-OH-DBC) is a known major metabolite of DBC, formed in vitro by the action of microsomal enzymes. nih.gov Synthetic strategies can therefore be designed to mimic this metabolic functionalization.
A common and effective strategy for the synthesis of phenolic carbazole derivatives involves the hydrolysis of an acetylated precursor. This protective group strategy is particularly useful when other reactive sites are present on the molecule. For instance, the synthesis of various nitrated hydroxy-DBC derivatives has been accomplished through the initial nitration of the corresponding acetoxy-DBC, followed by the removal of the acetyl protective group via hydrolysis. acs.org
This general methodology can be applied to the synthesis of this compound. The synthesis would proceed through key intermediates such as N-Acetyl-7H-dibenzo(c,g)carbazole, a known compound that can be prepared by the acetylation of the DBC core with reagents like acetic anhydride. smolecule.com Subsequent targeted oxidation or other functionalization could introduce an acetoxy group at the C5 position, followed by hydrolysis to yield the final 5-hydroxy product. A documented example of this type of hydrolysis involves stirring N-acetyl-5-nitro-DBC in a solution of sodium hydroxide (B78521) in methanol/water at reflux for 30 minutes to remove the N-acetyl group. acs.org A similar hydrolysis under basic or acidic conditions would be expected to cleave a C5-acetoxy ester to furnish the target phenol, this compound.
Derivatization Strategies for Specific Hydroxylation (e.g., 1-OH-DBC, 13-c-OH-DBC)
The introduction of hydroxyl groups at specific positions on the 7H-dibenzo[c,g]carbazole framework is crucial for studying its metabolism and for the synthesis of functional materials. While direct hydroxylation of the parent DBC can be challenging, several strategies, including biotransformation and targeted chemical synthesis, have been employed to produce specific isomers.
Authentic standards of various hydroxylated DBC derivatives, including 2-OH-DBC, 3-OH-DBC, 4-OH-DBC, and 13c-OH-DBC, have been synthesized to facilitate metabolic and mutagenicity studies. researchgate.net The characterization of these compounds is typically achieved using a combination of UV, IR, fluorescence, high-resolution NMR spectroscopy, and high-resolution mass spectrometry. researchgate.net
Metabolic studies using liver microsomes have been a key source of hydroxylated derivatives. For instance, the in vitro metabolism of DBC by microsomal fractions from mouse and rat livers, particularly after treatment with inducers like 3-methylcholanthrene, yields a profile of several monohydroxylated derivatives. nih.gov The primary metabolites identified in these studies are 5-OH-DBC and 3-OH-DBC. nih.gov Other minor metabolites that co-chromatograph with synthetically prepared standards include 2-OH-DBC and 4-OH-DBC. nih.gov
Further studies involving specific cytochrome P450 (CYP) enzymes have elucidated their roles in site-specific hydroxylation. It has been shown that different CYP1 enzymes produce unique DBC metabolite profiles. nih.gov For example, CYP1A1 is primarily responsible for generating 1-OH-DBC, 2-OH-DBC, and a combination of (5+6)-OH-DBC, while CYP1B1 primarily produces 4-OH-DBC. nih.gov This enzymatic approach represents a significant strategy for accessing specific hydroxylated isomers that may be difficult to obtain through conventional organic synthesis.
A general approach for producing hydroxylated derivatives involves the nitration of acetyl-protected hydroxy-DBCs, followed by the removal of the acetyl group via hydrolysis. acs.org
Table 1: Hydroxylated Derivatives of 7H-Dibenzo[c,g]carbazole
| Compound | Synthetic Context/Method | Reference |
|---|---|---|
| 1-OH-DBC | Generated by CYP1A1 enzyme metabolism. nih.gov | nih.gov |
| 2-OH-DBC | Synthesized as an authentic standard; also a product of CYP1A1 metabolism and general microsomal metabolism. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| 3-OH-DBC | Synthesized as an authentic standard; a major metabolite from microsomal metabolism. researchgate.netnih.gov | researchgate.netnih.gov |
| 4-OH-DBC | Synthesized as an authentic standard; primarily generated by CYP1B1 metabolism. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| 5-OH-DBC | A major metabolite from microsomal metabolism; synthesized as a standard for comparison. nih.gov | nih.gov |
| 13c-OH-DBC | Synthesized as an authentic standard for metabolic and mutagenicity studies. researchgate.net | researchgate.net |
Synthesis of Advanced 7H-Dibenzo[c,g]carbazole Derivatives
Beyond simple hydroxylation, the 7H-dibenzo[c,g]carbazole scaffold serves as a building block for more complex molecules through reactions targeting the nitrogen atom or by incorporating the entire heterocyclic system into larger architectures.
The nitrogen atom of the carbazole ring is a common site for derivatization. N-alkylation and N-acylation reactions are fundamental transformations that modify the electronic properties and solubility of the DBC core.
N-Acylation: The synthesis of N-acyl carbazoles can be achieved efficiently in a single step from amides and cyclic diaryliodonium triflates. beilstein-journals.org This method, facilitated by a copper iodide catalyst in p-xylene, is versatile and can be applied to a wide range of substrates to produce not only N-acyl carbazoles but also other N-heterocycles like acridines and phenoxazines. beilstein-journals.org A more traditional approach involves the acetylation of the parent 7H-Dibenzo[c,g]carbazole using reagents like acetyl chloride or acetic anhydride. acs.org For example, N-acetyl-DBC can be used as a precursor for other derivatives, such as 5-nitro-DBC. acs.org
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a key step in the synthesis of many advanced DBC derivatives. This reaction is often the initial step in multi-step syntheses, such as those for preparing carbazole phosphonic acids. mdpi.com For instance, N-alkylation of 7H-dibenzo[c,g]carbazole is the first step in a sequence that also involves an Arbuzov reaction and deprotection to yield the final phosphonic acid product. mdpi.com
The unique electronic and photophysical properties of the 7H-dibenzo[c,g]carbazole unit make it an attractive component for advanced materials, particularly in the field of optoelectronics. A notable example is its incorporation into self-assembled monolayers (SAMs) for use in perovskite solar cells (PSCs).
A key molecule in this area is (4-(7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (often abbreviated as 4PADCB). mdpi.com The synthesis of this complex molecule utilizes the parent 7H-dibenzo[c,g]carbazole as the starting material. The synthetic sequence typically involves:
N-alkylation: The carbazole nitrogen is functionalized with a butyl chain that has a leaving group, such as a bromide.
Arbuzov reaction: The resulting N-alkylated DBC is reacted with a trialkyl phosphite (B83602) to form a phosphonate (B1237965) ester.
Deprotection: The phosphonate ester is hydrolyzed, typically under acidic conditions, to yield the final phosphonic acid. mdpi.com
This molecular design, featuring the π-expanded DBC core linked to a phosphonic acid anchoring group, facilitates the formation of uniform and dense films. mdpi.com These films are effective at suppressing non-radiative recombination at interfaces and improving charge extraction efficiency in wide-bandgap PSCs. mdpi.com The development of such molecules highlights how the fundamental chemistry of DBC can be leveraged to create sophisticated materials for high-performance electronic devices. researchgate.netwiley.com
Table 2: Advanced Derivatives of 7H-Dibenzo[c,g]carbazole
| Derivative Type | Example Compound | Synthetic Strategy | Application | Reference |
|---|---|---|---|---|
| N-Acyl Derivative | N-Acetyl-DBC | Acetylation of DBC with acetic anhydride/acetyl chloride. acs.org | Synthetic intermediate. acs.org | acs.org |
| Phosphonic Acid | (4-(7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (4PADCB) | N-alkylation followed by Arbuzov reaction and deprotection. mdpi.com | Hole-transporting material in perovskite solar cells. mdpi.com | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 7h Dibenzo C,g Carbazol 5 Ol and Analogs
Vibrational Spectroscopy Analysis
Infrared (IR) Spectrometry
Detailed experimental data for the infrared spectrum of 7H-Dibenzo(c,g)carbazol-5-ol is not available in the public domain. A theoretical analysis would anticipate characteristic absorption bands including:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H Stretching: A sharp to medium band around 3300-3500 cm⁻¹ from the carbazole (B46965) nitrogen.
Aromatic C-H Stretching: Multiple sharp bands typically appearing above 3000 cm⁻¹.
C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.
C-O Stretching: A strong band in the 1000-1260 cm⁻¹ range, indicative of the phenol C-O bond.
Without experimental data, a precise data table cannot be constructed.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption maxima (λmax) for this compound are not specified in available literature. For comparison, the parent compound, 7H-Dibenzo(c,g)carbazole, exhibits absorption with coefficients of 4,210 L/mol-cm at 313 nm and 13,000 L/mol-cm at 366.0 nm. nih.gov The addition of a hydroxyl group (an auxochrome) would be expected to cause a bathochromic (red) shift in the absorption bands due to its electron-donating effect on the aromatic system.
Fluorescence Spectrometry
Studies have confirmed that the fluorescence spectrum of synthetic 5-hydroxy-7H-dibenzo[c,g]carbazole has been used to identify it as a major metabolite of 7H-Dibenzo(c,g)carbazole. This confirms the fluorescent nature of the compound. However, the specific excitation and emission maxima have not been published in accessible sources.
Photoluminescence (PL) Spectroscopy
Photoluminescence encompasses fluorescence and phosphorescence. As noted, while the compound is known to be fluorescent, specific data regarding its photoluminescent properties, such as quantum yield and excited-state lifetime, are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR data for this compound could be located. The introduction of a hydroxyl group at the C5 position would significantly alter the chemical shifts of nearby protons and carbons compared to the parent compound due to changes in electron density. A detailed assignment of chemical shifts and coupling constants is not possible without the experimental spectrum.
High-Resolution ¹H NMR
High-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 7H-Dibenzo[c,g]carbazol-5-ol and its analogs. The chemical shifts, coupling constants, and signal multiplicities of the protons provide a detailed map of the carbon-hydrogen framework.
For the parent compound, 7H-Dibenzo[c,g]carbazole, the ¹H NMR spectrum exhibits a series of signals in the aromatic region, characteristic of its extended polycyclic structure. Key assigned chemical shifts for 7H-Dibenzo[c,g]carbazole are presented in the table below. The downfield chemical shift of the proton at position A (9.178 ppm) is indicative of its location in a deshielded region of the aromatic system. researchgate.net
¹³C NMR Analysis
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering insights into the nature of the carbon framework, including the presence of quaternary carbons that are not observed in ¹H NMR.
For aromatic compounds like 7H-Dibenzo[c,g]carbazole and its derivatives, the ¹³C NMR spectrum typically shows a multitude of signals in the downfield region (around 100-150 ppm). The specific chemical shifts can aid in the assignment of each carbon atom within the polycyclic system. While ¹³C NMR data for the parent 7H-Dibenzo[c,g]carbazole is available, the specific chemical shifts for 7H-Dibenzo[c,g]carbazol-5-ol are not detailed in the provided search results. The introduction of the hydroxyl group at the C-5 position would be expected to cause a significant downfield shift for C-5 and influence the chemical shifts of the adjacent carbon atoms.
Mass Spectrometric Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of 7H-Dibenzo[c,g]carbazol-5-ol and its analogs. By providing highly accurate mass measurements, HRMS allows for the calculation of a unique molecular formula, distinguishing the target compound from other species with the same nominal mass.
Studies on the phenolic derivatives of 7H-Dibenzo[c,g]carbazole have successfully employed HRMS to confirm the identity of these metabolites. nih.gov For instance, the technique has been used to verify the elemental composition of acetylated metabolites, which aids in confirming the presence and position of the hydroxyl group.
Electron Ionization (EI) Mass Spectrometry
Electron ionization (EI) mass spectrometry is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural elucidation and for confirming the identity of a compound by comparison with spectral libraries.
The NIST WebBook provides access to the EI mass spectrum of the parent compound, 7H-Dibenzo[c,g]carbazole. The fragmentation pattern of 7H-Dibenzo[c,g]carbazol-5-ol under EI conditions would be expected to show a prominent molecular ion peak, followed by characteristic fragmentation pathways. These would likely involve the loss of the hydroxyl group, as well as fragmentation of the carbazole ring system.
X-ray Crystallography for Molecular Packing and Helical Structures
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecular packing and any potential helical structures in the solid state.
For the parent compound, 7H-Dibenzo[c,g]carbazole, it has been reported to crystallize in an orthorhombic crystal structure with the space group Pmma. wikipedia.org This information provides a fundamental understanding of how these molecules arrange themselves in a crystal lattice. While there is no specific information available regarding the X-ray crystal structure of 7H-Dibenzo[c,g]carbazol-5-ol in the provided search results, the crystallographic data of the parent compound and other carbazole derivatives can serve as a basis for understanding the potential solid-state structures of its hydroxylated analogs.
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for the separation, isolation, and identification of 7H-Dibenzo[c,g]carbazol-5-ol from complex mixtures, such as reaction products or biological matrices. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.
High Performance Liquid Chromatography (HPLC) for Metabolite Isolation
High-performance liquid chromatography is extensively utilized for the separation of DBC metabolites from in vitro and in vivo studies. nih.govresearchgate.net The primary metabolites of DBC are phenolic derivatives, which can be effectively resolved using reverse-phase HPLC (RP-HPLC). researchgate.net This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining the hydrophobic DBC and its metabolites to varying degrees, allowing for their separation by a polar mobile phase.
In typical applications, extracts from biological samples, such as rat liver microsomal incubations, are subjected to HPLC analysis to isolate various hydroxylated metabolites. researchgate.netnih.gov The selection of the stationary phase, mobile phase composition, and gradient elution program is critical to achieving optimal separation of these closely related analogs.
Detailed Research Findings:
Research has demonstrated the successful separation of several monohydroxylated derivatives of DBC, including 1-hydroxy-7H-dibenzo[c,g]carbazole (1-OH-DBC), 2-hydroxy-7H-dibenzo[c,g]carbazole (2-OH-DBC), 3-hydroxy-7H-dibenzo[c,g]carbazole (3-OH-DBC), and 5-hydroxy-7H-dibenzo[c,g]carbazole (5-OH-DBC), from metabolic mixtures. nih.govnih.gov The use of a C18 column is a common choice for the stationary phase due to its excellent resolving power for nonpolar compounds like DBC and its hydroxylated metabolites.
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate metabolites with a range of polarities. This ensures that the more polar metabolites elute earlier, while the less polar parent compound and its less polar metabolites are retained longer.
For enhanced detection and quantification, HPLC systems are often coupled with sensitive detectors, such as fluorescence detectors. nih.gov Phenolic compounds, including the hydroxylated metabolites of DBC, are often fluorescent, allowing for their selective detection at specific excitation and emission wavelengths. This approach offers high sensitivity and is particularly useful for analyzing the low concentrations of metabolites typically found in biological samples.
Below is an interactive data table summarizing representative HPLC conditions for the analysis of hydroxylated DBC metabolites.
| Parameter | Value |
| Stationary Phase | Hypersil BDS C18 |
| Column Dimensions | 250 mm x 4.6 mm i.d., 5 µm particle size |
| Mobile Phase | A: Acetonitrile/Water (20/80, v/v)B: Acetonitrile/Water (95/5, v/v) |
| Gradient Elution | 0-15 min: 35% A15-35 min: 35-0% A |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 293 nm, Emission: 360 nm) |
| Injection Volume | 20 µL |
Co-chromatographic Techniques for Identification
Co-chromatography, also known as co-injection, is a critical technique for the tentative identification of metabolites isolated by HPLC. researchgate.netnih.gov This method involves comparing the retention time of a suspected metabolite in a biological sample with that of a pure, synthetic standard of the compound.
The procedure involves two separate HPLC runs. First, the biological extract containing the putative metabolites is injected into the HPLC system, and the retention times of the peaks of interest are recorded. Subsequently, an authentic, chemically synthesized standard of the suspected metabolite is injected under the exact same HPLC conditions, and its retention time is determined. If the retention time of the peak in the biological sample matches that of the authentic standard, it provides strong evidence for the identity of the metabolite.
To further increase confidence in the identification, a co-injection is performed. In this step, the biological extract is spiked with the authentic standard, and the mixture is injected into the HPLC. If the peak in the biological sample and the standard are the same compound, a single, sharper, and more intense peak will be observed at the expected retention time. Conversely, if the two compounds are different, two separate or partially resolved peaks will appear in the chromatogram.
Detailed Research Findings:
The identification of major DBC metabolites, such as 2-OH-DBC and 3-OH-DBC, in extracts from rat liver preparations has been successfully accomplished using co-chromatographic techniques. nih.gov Researchers have synthesized authentic standards of various hydroxylated DBC derivatives to facilitate these comparisons. nih.govnih.gov The matching of retention times between the isolated metabolites and the synthetic standards by HPLC provides a reliable method for their identification. researchgate.netnih.gov
Metabolic Pathways and Biotransformation Mechanisms of 7h Dibenzo C,g Carbazol 5 Ol Precursors and Analogs
Enzymatic Metabolism via Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 (CYP) family of enzymes plays a central role in the initial oxidative metabolism of 7H-Dibenzo(c,g)carbazole. nih.govresearchgate.net These enzymes are responsible for the site-specific hydroxylation of the DBC molecule, a critical step that can lead to either detoxification or the formation of more potent carcinogenic metabolites. nih.govoup.com In vitro and in vivo studies have demonstrated that different CYP isoforms exhibit distinct regioselectivity, producing a unique profile of hydroxylated DBC metabolites. nih.govoup.com The major CYP1 enzymes involved in DBC metabolism include CYP1A1, CYP1A2, and CYP1B1. nih.gov The expression levels of these enzymes in different tissues, such as the liver and lung, can significantly influence the metabolic fate of DBC and the susceptibility to its carcinogenic effects. nih.govoup.com
CYP1A1 is a key enzyme in the metabolism of DBC, particularly in tissues where it is induced. nih.govresearchgate.net This enzyme is known to be involved in the biotransformation of various polycyclic aromatic hydrocarbons. researchgate.net In the case of DBC, CYP1A1-mediated metabolism results in the formation of several phenolic metabolites. medchemexpress.com Studies using mouse models have shown that in induced liver microsomes, CYP1A1 is a major contributor to DBC metabolism. nih.gov Computational studies investigating the metabolic mechanism of DBC by human CYP1A1 suggest that the compound binds to the enzyme in a "reactive" conformation, facilitating metabolism. nih.gov Comparison of metabolite profiles indicates that CYP1A1 primarily generates 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC. nih.govoup.com
Structural and biological studies suggest two primary pathways for the metabolic activation of DBC: oxidation at the ring carbon atoms and at the pyrrole (B145914) nitrogen. nih.govresearchgate.net However, recent computational analyses of DBC metabolism by human CYP1A1 have identified the C5 position as the dominant site of metabolic activity, while concluding that the pyrrole nitrogen is unlikely to participate in the metabolism. nih.gov This is supported by experimental findings where 5-OH-DBC is a major metabolite produced by liver microsomes. nih.gov While N-hydroxylation is a known activation pathway for some carcinogenic aromatic amines, N-hydroxyl-DBC has not been detected in microsomal incubation mixtures. One-electron oxidation can also lead to the formation of adducts at the C5 position. acs.org
| Enzyme Family | Specific Enzyme | Primary Role in DBC Metabolism | Key Metabolites Produced |
| Cytochrome P450 | CYP1A1 | Hydroxylation in induced tissues | 1-OH-DBC, 2-OH-DBC, (5+6)-OH-DBC nih.gov |
| Cytochrome P450 | CYP1A2 | Hydroxylation in non-induced liver | (5+6)-OH-DBC nih.gov |
| Cytochrome P450 | CYP1B1 | Hydroxylation in lung tissue | 4-OH-DBC nih.govoup.com |
Involvement of One-Electron Activation Pathways
In addition to CYP-mediated monooxygenation, one-electron oxidation represents another potential pathway for the metabolic activation of DBC. nih.govnih.gov This mechanism involves the formation of a cation radical of DBC, which can then react directly with cellular macromolecules like DNA. oup.com For DBC, which possesses a relatively low ionization potential of approximately 7.3 eV, both one-electron oxidation and monooxygenation pathways are considered viable for its metabolic activation. nih.gov This pathway can lead to the formation of depurinating DNA adducts. However, studies in mouse liver and lung suggest that one-electron oxidation is a minor metabolic route compared to the enzymatic pathways. acs.org
Aldehyde-Keto Reductase (AKR) Catalyzed Oxidation
Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-linked oxidoreductases that are also implicated in the metabolic activation of DBC. nih.govresearchgate.netfrontiersin.org These enzymes typically reduce aldehydes and ketones to their corresponding alcohols. frontiersin.orgnih.gov In the context of polycyclic aromatic hydrocarbon metabolism, certain AKRs can catalyze the oxidation of trans-dihydrodiols to reactive and unstable catechols, which can then be further oxidized to o-quinones. nih.gov Studies have shown that both DBC and its analog 5,9-dimethyldibenzo[c,g]carbazole can induce the expression of aldo-keto reductase 1C9 (AKR1C9), suggesting a role for this pathway in their biotransformation. nih.gov
Photoactivation Mechanisms due to Extended Aromatic Ring Systems
The extended aromatic ring system of DBC makes it susceptible to photoactivation, particularly by UVA light. nih.gov This process can occur at physiologically relevant doses and represents a non-enzymatic mechanism of activation. nih.govresearchgate.net Photoactivation can lead to significant genotoxicity and oxidative stress. nih.govresearchgate.net Flavin-binding photoreceptor proteins, which absorb light in the blue/UV-A region, provide a model for how light can induce chemical reactions and structural changes in molecules. nih.gov The absorption of light energy by DBC can promote it to an excited state, increasing its reactivity and potential to damage cellular components.
Identification and Characterization of Phenolic Metabolites in Biological Systems
The metabolism of DBC in biological systems predominantly produces phenolic, or monohydroxylated, derivatives. medchemexpress.com In vitro studies using liver microsomes from mice and rats have identified several metabolites. nih.gov The two main metabolites are 5-OH-DBC and 3-OH-DBC. nih.gov Other minor metabolites that have been identified include 2-OH-DBC, 4-OH-DBC, and 6-OH-DBC. nih.gov Due to the instability of these phenolic metabolites, a technique involving acetylation has been developed to stabilize them for quantification and structural elucidation. nih.gov This method confirmed the presence of 5-OH-DBC, 3-OH-DBC, and 1-OH-DBC in acetylated metabolite mixtures from in vitro incubations. nih.gov Notably, 3-OH-DBC and 4-OH-DBC are considered proximate genotoxins, as they appear to be involved in DNA binding in target tissues. acs.org
| Metabolite | Description | Significance |
| 1-OH-DBC | Monohydroxylated derivative | Product of CYP1A1 metabolism nih.govnih.gov |
| 2-OH-DBC | Monohydroxylated derivative | Minor metabolite; product of CYP1A1 nih.govnih.gov |
| 3-OH-DBC | Monohydroxylated derivative | Major metabolite; considered a proximate genotoxin nih.govacs.org |
| 4-OH-DBC | Monohydroxylated derivative | Product of CYP1B1; potent metabolite leading to DNA adducts nih.govoup.comacs.org |
| 5-OH-DBC | Monohydroxylated derivative | Major metabolite nih.gov |
| (5+6)-OH-DBC | Monohydroxylated derivative | Product of CYP1A1 and CYP1A2 nih.gov |
| 6-OH-DBC | Monohydroxylated derivative | Minor metabolite nih.gov |
Structure-Metabolism Relationships of Dibenzo[c,g]carbazole Derivatives
The relationship between the chemical structure of Dibenzo[c,g]carbazole derivatives and their metabolic fate is a key determinant of their biological activity. The enzymatic machinery of the cell, particularly the expression and activity of cytochrome P450 enzymes, is decisive in whether these compounds are detoxified and eliminated or converted into reactive intermediates that can interact with cellular macromolecules like DNA. nih.gov
The substitution pattern on the dibenzocarbazole (B1207471) ring system significantly influences the metabolic profile. For instance, the presence and position of hydroxyl groups can affect the rate and pathway of metabolism. Studies have shown that hydroxylated derivatives of DBC, such as 3-OH-DBC and 4-OH-DBC, can be further activated by metabolic enzymes. acs.org
The family of CYP1 enzymes, including CYP1A1, CYP1A2, and CYP1B1, are known to be involved in the metabolism of DBC. oup.com The induction of these AHR-regulated genes can influence the genotoxicity of DBC. oup.com The expression of CYP1B1, in particular, has been associated with chemical carcinogenesis. oup.com
Research on various synthetic derivatives of DBC has shed light on the structural features that influence mutagenicity, a process often linked to metabolic activation. For example, derivatives with modifications near the nitrogen atom have been found to be mutagenic, suggesting the involvement of the nitrogen in the activation of the parent compound through inductive mechanisms. nih.gov Specifically, 3-OH-DBC, 13c-OH-DBC, and N-methyl-DBC have demonstrated mutagenic potential. nih.gov In contrast, 2-OH-DBC and 4-OH-DBC were not found to be mutagenic under the same conditions. nih.gov
The introduction of a nitro group, another structural modification, also significantly alters the biological activity. Nitrated DBC derivatives can undergo metabolic activation through both nitroreduction and ring oxidation. acs.org Hydroxylated derivatives of 5-nitro-DBC have shown greater mutagenicity than the parent 5-nitro-DBC, indicating that the interplay of different functional groups dictates the ultimate biological outcome. acs.org
The following tables summarize the key metabolites of 7H-Dibenzo[c,g]carbazole and the observed structure-activity relationships of its derivatives.
Table 1: Major Metabolites of 7H-Dibenzo[c,g]carbazole
| Metabolite | Position of Hydroxylation/Modification | Relative Abundance |
|---|---|---|
| 5-OH-DBC | 5 | Major |
| 3-OH-DBC | 3 | Major |
| 2-OH-DBC | 2 | Minor |
| 4-OH-DBC | 4 | Minor |
| 6-OH-DBC | 6 | Minor |
Table 2: Structure-Metabolism and Mutagenicity Relationships of Dibenzo[c,g]carbazole Derivatives
| Derivative | Structural Modification | Metabolic Activation Pathway | Mutagenic Potential |
|---|---|---|---|
| 3-OH-DBC | Hydroxylation at C3 | Further activation by S9 | Mutagenic |
| 4-OH-DBC | Hydroxylation at C4 | Further activation by S9 | Not Mutagenic |
| 2-OH-DBC | Hydroxylation at C2 | Not specified | Not Mutagenic |
| 13c-OH-DBC | Hydroxylation at C13c | Not specified | Mutagenic |
| N-methyl-DBC | Methylation at Nitrogen | Not specified | Mutagenic |
| 5-nitro-DBC | Nitration at C5 | Nitroreduction and ring oxidation | Mutagenic |
Applications and Advanced Materials Science of 7h Dibenzo C,g Carbazole Derivatives
Organic Electronics and Optoelectronic Materials
Organic Light-emitting Diodes (OLEDs)
Derivatives of 7H-dibenzo[c,g]carbazole are extensively utilized in the fabrication of high-performance OLEDs. Their inherent characteristics, such as high thermal stability and excellent charge-transporting capabilities, make them ideal candidates for various roles within the device architecture.
Design of Hole-Transporting Molecules
The effective injection and transport of holes from the anode to the emissive layer are critical for efficient OLED operation. 7H-Dibenzo[c,g]carbazole derivatives have been a focal point in the design of hole-transporting materials (HTMs). The design strategy often involves leveraging the electron-donating nature of the carbazole (B46965) core.
Key design principles for carbazole-based HTMs include:
High Triplet Energy: To confine triplet excitons within the emissive layer in phosphorescent OLEDs (PhOLEDs), the HTM must possess a triplet energy level higher than that of the phosphorescent emitter. aip.org Carbazole derivatives are known for their high triplet energies. researchgate.net
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be aligned with the work function of the anode to ensure efficient hole injection. Theoretical studies on dibenzocarbazole (B1207471) derivatives have shown that their HOMO levels can be tuned (e.g., between -5.464 eV and -4.745 eV) by modifying terminal groups, making them suitable for perovskite solar cells, a technology with similar material requirements to OLEDs. nih.gov
High Hole Mobility: Efficient transport of holes to the recombination zone is necessary. The rigid and planar structure of the dibenzocarbazole core facilitates intermolecular π-π stacking, which can enhance charge mobility. Computational studies have predicted comparable and high hole mobilities for newly designed dibenzocarbazole derivatives. nih.gov
Thermal and Morphological Stability: OLEDs operate at elevated temperatures, requiring materials that are thermally stable and can form stable amorphous films.
By substituting different functional groups onto the dibenzocarbazole skeleton, researchers can fine-tune these properties. For instance, attaching arylamine moieties, such as diphenylamine, is a common strategy to enhance hole-transporting characteristics. The development of HTMs with donor-acceptor characteristics is a key area of research to optimize device performance. rsc.org
Molecular Glass Formation
For OLEDs fabricated via vacuum deposition, the ability of a material to form a stable amorphous thin film (a molecular glass) is crucial for device longevity and to prevent performance degradation. Crystalline grain boundaries in thin films can act as traps for charge carriers and lead to device failure. Carbazole-based materials are well-regarded for their ability to form stable molecular glasses. researchgate.net
The key property associated with molecular glass formation is the glass transition temperature (Tg). A high Tg indicates that the material can maintain its amorphous state without crystallizing at higher operating temperatures. Carbazole derivatives have been designed to exhibit high Tg values, contributing to the morphological stability of the OLED device. nih.gov For example, novel host materials based on pyridinyl-carbazole fragments have been synthesized that form amorphous and homogeneous layers with very high glass transition temperatures, reaching up to 139 °C. nih.gov This thermal stability is essential for materials to withstand the vacuum deposition process and ensure the operational stability of the final device. rsc.org
Organic Phosphorescent Materials
In the realm of phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, host materials play a critical role. They disperse and separate the phosphorescent guest emitters, preventing self-quenching and triplet-triplet annihilation. mdpi.comktu.edu The carbazole moiety is a cornerstone in the design of host materials due to its high triplet energy and good charge transport properties. mdpi.comrsc.org
Derivatives of 7H-dibenzo[c,g]carbazole are excellent candidates for host materials for several reasons:
High Triplet Energy: As mentioned, a high triplet energy is the most critical requirement for a host material to ensure efficient energy transfer to the guest emitter and prevent back-energy transfer. aip.org Carbazole-based hosts have been developed with triplet energies suitable for hosting blue and green phosphorescent emitters. nih.gov
Bipolar Charge Transport: An ideal host material should possess balanced hole and electron transport capabilities to ensure that the charge recombination zone is located within the emissive layer, maximizing efficiency. While carbazole itself is a better hole transporter, its derivatives can be modified with electron-accepting units to introduce bipolar characteristics.
Electrochemical Stability: The host material must be stable under the electrical stress of device operation. The robust aromatic structure of dibenzocarbazole provides this stability.
Researchers have successfully used carbazole derivatives as hosts for common phosphorescent emitters like iridium(III) complexes, such as Ir(ppy)3 (green emitter) and FIrpic (blue emitter), leading to PhOLEDs with high external quantum efficiencies. nih.gov
Polyconjugated Systems as Luminophores and Electroactive Materials
The 7H-dibenzo[c,g]carbazole unit can be incorporated into larger polyconjugated systems, such as polymers and dendrimers, to create advanced luminophores (light-emitting materials) and electroactive materials. The extended π-conjugation in these systems often leads to desirable optical and electronic properties.
Incorporating the dibenzocarbazole moiety into a polymer backbone or as a side chain can enhance the polymer's hole-transporting properties and thermal stability. These polymers can then be used as the active layer in light-emitting diodes or as charge-transporting layers in other organic electronic devices. While specific research on polyconjugated systems of 7H-dibenzo[c,g]carbazole is emerging, the broader field of carbazole-based polymers and dendrimers demonstrates the potential. These macromolecules can offer advantages in solution processability, allowing for the fabrication of large-area devices via printing or coating techniques. The large, rigid structure of the dibenzocarbazole unit can influence the polymer's morphology and chain packing, which in turn affects its charge transport and photophysical properties.
Photophysical Properties in Materials Design
The design of new materials for optoelectronic applications is heavily reliant on understanding their photophysical properties. For 7H-dibenzo[c,g]carbazole derivatives, key parameters like fluorescence quantum yield and lifetime dictate their suitability as emitters or hosts in OLEDs.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF or PLQY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for materials used as emitters in fluorescent OLEDs. The fluorescence lifetime (τ) is the average time the molecule stays in its excited state before returning to the ground state by emitting a photon.
The photophysical properties of dibenzocarbazole derivatives can be significantly tuned through chemical modification. For instance, creating bipolar molecules by combining a carbazole donor with an imidazole acceptor can lead to materials with deep-blue emission and high quantum yields. In one study, a non-doped deep-blue OLED using a carbazole-π-imidazole derivative achieved a maximum external quantum efficiency of 4.43%. mdpi.com Another study on twisted dibenzo[g,p]chrysene (B91316) derivatives, which share a similar polycyclic aromatic structure, reported photoluminescence quantum yields as high as 28%. beilstein-journals.org
The table below presents representative photophysical data for some carbazole derivatives, illustrating the range of properties achievable through synthetic design.
| Compound Class | Fluorescence λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Solvent / State |
| Twisted Dibenzo[g,p]chrysene Derivative (DBC-H) | - | 0.28 | - | CH₂Cl₂ |
| Twisted Dibenzo[g,p]chrysene Derivative (DBC-Me) | - | 0.21 | - | CH₂Cl₂ |
| Carbazole-π-Imidazole (BCzB-PPI) | 436 | 0.81 | 1.83 | Toluene |
| Carbazole-π-Imidazole (MoCzB-PPI) | 451 | 0.69 | 2.50 | Toluene |
| Carbazole-π-Imidazole (BCzB-PIM) | 426 | 0.86 | 1.94 | Toluene |
| Carbazole-π-Imidazole (MoCzB-PIM) | 443 | 0.52 | 2.89 | Toluene |
This table is generated based on data from related polycyclic aromatic and carbazole-imidazole derivative studies to illustrate typical photophysical properties. mdpi.combeilstein-journals.org
These properties are crucial for designing efficient OLEDs. A high quantum yield directly contributes to the brightness and efficiency of the device, while the lifetime can influence device stability and the potential for exciton quenching processes.
Charge Transfer Efficiency
The efficiency of charge transfer in derivatives of 7H-dibenzo[c,g]carbazole is a critical factor in their application in organic electronics, such as dye-sensitized solar cells. The carbazole moiety is recognized for its electron-donating capabilities, which facilitates the movement of charge within a molecular system. nih.gov
Derivatives of 7H-dibenzo[c,g]carbazole can be designed as part of donor-acceptor systems, where the dibenzocarbazole core acts as the electron donor. For instance, 7H-dibenzo[c,g]carbazole has been utilized as an electron-donating core in the design of unfused-ring acceptors, a configuration that promotes efficient charge transfer. researchgate.net The introduction of a hydroxyl group at the 5-position is expected to enhance this electron-donating strength, thereby positively influencing the intramolecular charge transfer characteristics of the molecule. This enhancement is crucial for developing materials with high charge carrier mobility.
Absorption Characteristics in Visible to Near-Infrared Regions
The extended aromatic system of 7H-dibenzo[c,g]carbazole and its derivatives leads to significant absorption of ultraviolet and visible light. The parent compound, 7H-dibenzo[c,g]carbazole, is known to absorb UV radiation up to 390 nm. nih.gov The specific absorption characteristics can be modulated by the introduction of various functional groups.
Below is a table summarizing the reported absorption maxima for the parent 7H-dibenzo[c,g]carbazole.
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions |
| 7H-Dibenzo[c,g]carbazole | 313 nm | 4210 L/mol-cm | 5% acetonitrile, 95% water at pH 4.5 |
| 7H-Dibenzo[c,g]carbazole | 366 nm | 13,000 L/mol-cm | 5% acetonitrile, 95% water at pH 4.5 |
Electrochemical Properties and Stability
The electrochemical behavior and stability of 7H-dibenzo[c,g]carbazole derivatives are pivotal for their use in electronic devices, providing insights into their redox properties and operational lifetime.
Cyclic Voltammetry and Differential Pulse Voltammetry
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques to investigate the redox behavior of electroactive species like 7H-dibenzo[c,g]carbazole derivatives. Studies on various carbazole derivatives have revealed characteristic oxidation and reduction peaks.
For example, electrochemical analysis of certain carbazole chromophores using cyclic voltammetry has shown a single reversible oxidative peak, which can be attributed to two sequential one-electron transfer processes. iieta.org In differential pulse voltammetry studies of carbazole-substituted porphyrin dyes, a carbazole unit exhibited an anodic peak at approximately +0.78 V versus a ferrocene/ferrocenium (Fc/Fc+) reference electrode. researchgate.net This indicates the potential at which the carbazole moiety undergoes oxidation. The introduction of a hydroxyl group in 7H-Dibenzo(c,g)carbazol-5-ol is expected to lower this oxidation potential, making the compound easier to oxidize due to the electron-donating nature of the -OH group.
Electrodonating Character and Oxidation Processes
The inherent structure of the carbazole ring system, with its nitrogen atom, imparts a strong electron-donating (p-type) character. nih.gov This property is fundamental to the use of carbazole derivatives as hole-transporting materials in organic light-emitting diodes (OLEDs) and as the donor component in photovoltaic cells.
The oxidation process of carbazole derivatives typically involves the removal of an electron from the π-system, forming a radical cation. The stability of this cation is influenced by the extent of the conjugated system and the nature of any substituents. The presence of an electron-donating hydroxyl group at the 5-position of the 7H-dibenzo[c,g]carbazole framework would further enhance its electrodonating strength. This is because the hydroxyl group can donate electron density into the aromatic rings through resonance, facilitating the oxidation process. One-electron oxidation is a key activation pathway for the metabolic processes of 7H-dibenzo[c,g]carbazole. nih.gov
Thermal Stability and Degradation Profiles
High thermal stability is a crucial requirement for materials used in electronic devices, as they often operate at elevated temperatures. Carbazole-based materials are generally known for their good thermal stability. mdpi.com Thermogravimetric analysis (TGA) of various carbazole-based host materials has shown decomposition temperatures (corresponding to a 5% weight loss) ranging from 271 °C to as high as 509 °C. mdpi.com
Environmental Occurrence and Fate of 7h Dibenzo C,g Carbazol 5 Ol Precursors and Analogs
Presence in Environmental Samples (e.g., Coastal Sediments)
Precursors and analogs of 7H-Dibenzo(c,g)carbazol-5-ol, such as 7H-Dibenzo(c,g)carbazole (DBC), are persistent environmental pollutants that have been identified in various environmental matrices. Due to their hydrophobic nature, these compounds tend to adsorb to particulate matter and accumulate in sediments.
Studies have confirmed the presence of dibenzocarbazoles in the sediment of industrial waterways. For instance, in the Black River, an industrial area in Ohio, dibenzocarbazoles were detected at a concentration of 1000 ng/g (dry weight). nih.gov While specific data for this compound is limited, related compounds like hydroxylated DBC have been found in airborne particulates, suggesting their presence in various environmental compartments following formation. acs.org
The following table summarizes the detection of DBC and its analogs in environmental sediment samples.
| Compound Class | Sample Matrix | Location | Concentration (dry weight) |
| Dibenzocarbazoles | River Sediment | Black River, Ohio | 1000 ng/g |
This interactive table provides a summary of reported concentrations of dibenzocarbazole (B1207471) compounds in environmental sediment samples.
Formation as By-products of Incomplete Combustion of Organic Materials
The primary source of 7H-Dibenzo(c,g)carbazole and its analogs in the environment is the incomplete combustion of organic materials. nih.govca.gov These compounds are part of a larger group of N-heterocyclic aromatic hydrocarbons (NAHs) that are formed during pyrolytic processes.
Significant sources include:
Fossil Fuel Combustion: Emissions from mobile and stationary sources that burn fossil fuels are major contributors. ca.govnih.gov These compounds are found in the particulate fractions of engine exhausts. ca.gov
Industrial By-products: Materials such as crude oil, coal, coal tar, and carbon blacks contain dibenzocarbazoles. ca.gov
Biomass Burning: The burning of wood and other organic matter releases these compounds. nih.gov
Tobacco Smoke: 7H-Dibenzo(c,g)carbazole is a known component of cigarette smoke. ca.govnj.govinchem.org
Occurrence in Effluent Streams from Industrial Processes (e.g., Fossil Fuel Processing)
Industrial activities, particularly those involving the processing and use of fossil fuels, are significant sources of dibenzocarbazoles in the environment. These compounds have been identified in materials such as coal tar and coal distillates. nih.gov
Environmental Pathways and Transformations
Once released into the environment, precursors and analogs of this compound undergo several transformation processes. The primary pathways include photolysis, hydrolysis, and oxidation, which influence their persistence and fate.
Photolysis
Photolysis, or degradation by light, is a potential transformation pathway for dibenzocarbazoles. Due to its extended aromatic ring system, 7H-Dibenzo(c,g)carbazole can be photoactivated by physiologically relevant doses of UVA light. nih.govresearchgate.net This photoactivation can lead to the generation of reactive species and contribute to the compound's degradation and transformation in the environment. The efficiency of photolysis can, however, be limited by the adsorption of these compounds to sediment and soil particles, which shields them from direct sunlight.
Hydrolysis
Hydrolysis is a chemical process in which a molecule of water reacts with another substance. For 7H-Dibenzo(c,g)carbazole, available data suggests that it does not undergo rapid reaction with water. Studies on the hydrolysis of other, different carbazole (B46965) derivatives have been conducted, but specific kinetic data for the hydrolysis of DBC or its hydroxylated analogs under typical environmental conditions are scarce. researchgate.netresearchgate.net
Oxidation
Oxidation is a key transformation pathway for 7H-Dibenzo(c,g)carbazole. In biological systems, cytochrome P450 enzymes play a pivotal role in metabolizing DBC into various hydroxylated (phenolic) metabolites. nih.gov This metabolic process is the likely origin of this compound found in the environment.
In addition to biological oxidation, abiotic oxidation can occur. In the atmosphere, vapor-phase carbazoles can be degraded by photochemically produced hydroxyl radicals. In soil and water, chemical oxidation can occur, although the rates and products are dependent on various factors such as the presence of oxidizing agents and soil composition. us.esnih.gov The formation of hydroxylated derivatives like this compound is a result of these oxidative processes, which generally increase the polarity and water solubility of the parent compound. nih.gov
Volatilization
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, becoming airborne. This process can be a significant pathway for the dispersion of organic chemicals in the environment. The tendency of a chemical to volatilize from water or soil is influenced by its vapor pressure and its Henry's Law constant (KH).
For azaarenes and other heterocyclic PAHs, volatilization can be a dominant fate process in aquatic environments. Compounds with a low Henry's Law constant may accumulate at the soil surface as water evaporates, which can lead to an increased rate of volatilization over time. usda.gov Conversely, for compounds with a high Henry's Law constant, the rate of volatilization tends to decrease over time as the substance dissipates from the surface layer. usda.gov
The vapor pressure of 7H-Dibenzo[c,g]carbazole has been estimated to be very low, approximately 3.4 x 10⁻⁹ mm Hg at 25°C. nih.gov This low vapor pressure suggests that in the atmosphere, it would primarily exist in the aerosol phase and be subject to removal through gravitational settling. nih.gov While direct volatilization from water or soil may be limited for DBC itself, its precursors and smaller azaarene analogs with higher vapor pressures would exhibit greater potential for volatilization. The process is also dependent on environmental conditions such as temperature, soil moisture, and air movement. researchgate.net
Factors Influencing Volatilization of Azaarenes
| Physicochemical Property | Influence on Volatilization | Governing Principle |
|---|---|---|
| Vapor Pressure | Higher vapor pressure increases the rate of volatilization. | Indicates the tendency of a substance to evaporate. |
| Henry's Law Constant (KH) | Determines the partitioning of a chemical between water and air. libretexts.org | High KH suggests a greater tendency to move from water to air. wikipedia.orgcopernicus.org |
| Environmental Conditions | Higher temperatures and wind speeds increase volatilization. Soil moisture can influence movement to the surface. usda.govresearchgate.net | External factors affect the energy available for phase change and transport away from the surface. |
Sorption Mechanisms
Sorption is a critical process that controls the mobility and bioavailability of chemical compounds in soil and sediment. It involves the attachment of these chemicals to solid particles. For azaarenes, including dibenzocarbazoles, several mechanisms govern their sorption in aquatic and terrestrial systems.
The primary mechanism for the sorption of many neutral hydrophobic organic compounds, including some azaarenes, is partitioning into the organic carbon fraction of soil and sediment. nih.gov The extent of this partitioning is often described by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgyoutube.com A high Koc value indicates strong sorption to organic matter, which reduces the compound's mobility and bioavailability.
However, for ionizable nitrogen-containing heterocyclic compounds, other sorption mechanisms become significant, particularly those influenced by pH and the ionic composition of the surrounding water. nih.govnih.gov These mechanisms include:
Cation Exchange: At pH values below their pKa, azaarenes can become protonated, acquiring a positive charge. These cationic forms can then bind to negatively charged sites on clay minerals and organic matter through cation exchange. nih.govnih.gov This process is often a dominant sorption mechanism for ionizable azaarenes. nih.govnih.gov
Surface Complexation: Neutral azaarene molecules can also form complexes with cations bound to the surface of soil particles, which is another specific interaction that enhances sorption. nih.gov
Key Sorption Mechanisms for Azaarenes
| Mechanism | Description | Controlling Factors |
|---|---|---|
| Partitioning | Absorption into the soil/sediment organic carbon matrix. | Organic carbon content (Koc), Compound hydrophobicity (Kow). ecetoc.orgresearchgate.net |
| Cation Exchange | Electrostatic attraction of protonated (cationic) azaarenes to negatively charged surfaces. nih.gov | Soil/water pH, pKa of the compound, Cation Exchange Capacity (CEC) of the soil. nih.gov |
| Surface Complexation | Formation of complexes between the neutral azaarene and surface-bound cations. nih.gov | Type and concentration of cations on surfaces. |
Biotransformation in Aquatic Systems
Biotransformation is the metabolic alteration of chemical substances by living organisms, a key process in the degradation and detoxification of environmental pollutants. nih.gov In aquatic systems, precursors and analogs of this compound are subject to biotransformation by a variety of organisms, including bacteria, fungi, invertebrates, and fish. nih.govnih.govresearchgate.net
The metabolism of azaarenes like 7H-Dibenzo[c,g]carbazole (DBC) is often more rapid than that of their homocyclic PAH counterparts. nih.govresearchgate.net The primary enzymatic system responsible for initiating the biotransformation of these compounds is the cytochrome P450 (CYP) monooxygenase system. nih.govunram.ac.idbiology-journal.orgnih.gov This is considered a Phase I metabolic reaction, which typically introduces or exposes functional groups, such as hydroxyl (-OH) groups, on the molecule. nih.gov
Computational and in vitro studies on DBC have shown that metabolism by CYP enzymes, specifically CYP1A1, predominantly occurs at the carbon rings. nih.govresearchgate.net Studies using rat and mouse liver microsomes identified several monohydroxylated derivatives and a dihydrodiol as metabolites of DBC. nih.gov The main products were 5-OH-DBC and 3-OH-DBC, with minor amounts of 2-OH-DBC, 4-OH-DBC, and 6-OH-DBC also being formed. nih.gov The formation of hydroxylated metabolites is a common pathway for azaarenes, with microbial studies on simpler azaarenes like quinoline (B57606) also showing the formation of oxygenated analogs. usgs.gov
Following Phase I hydroxylation, the metabolites can undergo Phase II conjugation reactions. nih.gov These reactions attach endogenous molecules like glucuronic acid or sulfate (B86663) to the hydroxylated metabolite, further increasing its water solubility and facilitating excretion from the organism. While less studied in invertebrates, glucuronidation has been identified as a metabolic pathway for PAHs in marine polychaetes.
The biodegradability of azaarenes is influenced by their molecular structure. Smaller, two- and three-ring azaarenes are generally more readily degraded by microbial communities. nih.gov Larger, high-molecular-weight azaarenes, which would include dibenzocarbazoles, are typically more resistant to microbial degradation. nih.gov The position of the nitrogen atom and the presence of alkyl groups can also affect the susceptibility of these compounds to enzymatic transformation. nih.gov It is important to note that sometimes biotransformation can lead to the formation of metabolites that are more toxic or bioaccumulative than the parent compound. researchgate.net
Biotransformation of 7H-Dibenzo[c,g]carbazole Analogs
| Metabolic Phase | Process | Key Enzymes/Organisms | Primary Products |
|---|---|---|---|
| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) monooxygenases in fish, invertebrates, and microorganisms. unram.ac.idbiology-journal.orgnih.gov | Monohydroxylated and dihydroxylated azaarenes (e.g., 3-OH-DBC, 5-OH-DBC), ketones. nih.gov |
| Phase II | Conjugation | Transferase enzymes (e.g., UGTs, SULTs) in invertebrates and vertebrates. | Glucuronide and sulfate conjugates. |
| Microbial Degradation | Mineralization or partial degradation | Bacteria and fungi in sediment and water columns. researchgate.netusgs.gov | Oxygenated analogs, ring-fission products. |
Future Research Directions and Emerging Areas
Elucidation of Remaining Unknown Biotransformation Pathways
The biotransformation of 7H-Dibenzo[c,g]carbazole is a critical area of research, as its metabolism can lead to detoxification or bioactivation into carcinogenic metabolites. oup.commedchemexpress.com While significant progress has been made in identifying the key enzymes and primary metabolic routes, several biotransformation pathways remain to be fully elucidated.
The primary metabolism of DBC is mediated by cytochrome P450 (CYP) enzymes, leading to the formation of monohydroxylated derivatives. oup.commedchemexpress.com Specifically, CYP1A1, CYP1A2, and CYP1B1 have been identified as key players in the metabolism of DBC. oup.com Studies have also implicated CYP3A4 in the biotransformation of DBC and its derivatives. nih.gov The initial hydroxylation is a crucial step, determining whether the compound is detoxified or activated. oup.com
However, current knowledge is incomplete. For instance, some hydrophilic metabolites of DBC are yet to be structurally identified and are often categorized as "unknown hydrophilic metabolites" in metabolic studies. oup.com Future research will likely focus on the comprehensive characterization of these unknown metabolites and the enzymatic pathways responsible for their formation. This includes investigating the role of other potential metabolic activation pathways, such as one-electron oxidation and aldo-keto reductase-catalyzed oxidation, which are thought to be involved but not fully understood. medchemexpress.comresearchgate.net A complete understanding of the metabolic network is essential for accurately assessing the health risks associated with DBC exposure. nih.govmedchemexpress.com
Key Research Questions:
What are the complete structures of the currently unknown hydrophilic metabolites of 7H-Dibenzo(c,g)carbazole?
Which specific enzymes, beyond the well-characterized CYPs, are involved in the full metabolic cascade?
Advanced Structural Engineering for Tuned Optoelectronic Properties
Derivatives of 7H-Dibenzo[c,g]carbazole have emerged as promising candidates for applications in organic optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govwiley.comwiley.com The extended π-conjugated system of the dibenzocarbazole (B1207471) core provides inherent charge-transporting capabilities and thermal stability. wiley.commdpi.com
"Advanced structural engineering" refers to the targeted modification of the 7H-Dibenzo[c,g]carbazole scaffold to fine-tune its optoelectronic properties. This involves the strategic introduction of various functional groups to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge injection/transport properties and emission characteristics. wiley.comresearchgate.netrsc.org For example, the introduction of imide groups can lower the LUMO energy level, making the resulting compounds suitable as n-type organic semiconductors. wiley.com
Future research in this area will focus on designing and synthesizing novel DBC derivatives with tailored properties for specific applications. This includes the development of deep-blue emitters for high-resolution displays and efficient hole-transporting materials for perovskite solar cells. wiley.comacs.org The goal is to establish clear structure-property relationships that will guide the rational design of next-generation organic electronic materials. mdpi.comresearchgate.net
Table 1: Optoelectronic Properties of Functionalized Dibenzocarbazole Derivatives
| Derivative Type | Key Structural Modification | Impact on Optoelectronic Properties | Potential Application |
| Dibenzocarbazolediimides | Introduction of imide groups | High fluorescence quantum yields, tunable packing motifs, potential n-type semiconductor behavior. nih.govwiley.com | Organic Field-Effect Transistors (OFETs), Bioimaging. nih.gov |
| End-capped Dibenzocarbazoles | Addition of peripheral groups like N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine. acs.org | Improved hole mobility, reduced recombination losses, enhanced power conversion efficiency in solar cells. researchgate.netacs.org | Hole-Transporting Materials (HTMs) in Perovskite Solar Cells. researchgate.netacs.org |
| Fused Dibenzocarbazole Systems | Integration with other aromatic systems (e.g., porphyrin). researchgate.net | Broadened light absorption spectrum. researchgate.net | Dye-Sensitized Solar Cells (DSSCs). researchgate.net |
Development of Novel Synthetic Routes for Specific Hydroxylated Isomers with Controlled Regioselectivity
The synthesis of specific isomers of hydroxylated 7H-Dibenzo[c,g]carbazole, such as 7H-Dibenzo(c,g)carbazol-5-ol, with high purity and yield is a significant challenge. The development of novel synthetic routes with controlled regioselectivity is crucial for obtaining specific metabolites for toxicological studies and for creating well-defined building blocks for materials science.
Current synthetic strategies for carbazole (B46965) derivatives often involve multi-step processes and can result in mixtures of isomers, necessitating difficult purification procedures. thieme-connect.debenthamdirect.com Recent advancements in transition metal-catalyzed C-H functionalization offer a promising avenue for the direct and regioselective introduction of functional groups onto the carbazole core. chim.it These methods are being explored as an alternative to classical approaches like the Borsche-Drechsel cyclization or the Graebe-Ullmann reaction. nih.gov
Future research will aim to develop catalytic systems that can selectively hydroxylate the 7H-Dibenzo[c,g]carbazole skeleton at a specific position. This would provide direct access to compounds like this compound and other monohydroxylated derivatives. acs.org Achieving high regioselectivity is key to avoiding the formation of unwanted isomers and simplifying the synthesis of these important compounds. nsf.gov A recent visible-light-induced, catalyst-free method for synthesizing dibenzo[a,g]carbazoles highlights the trend towards more efficient and environmentally benign synthetic protocols. benthamdirect.com
Table 2: Recent Synthetic Approaches for Carbazole Derivatives
| Synthetic Strategy | Key Features | Potential for Regioselectivity | Reference |
| Transition Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups, avoids pre-functionalized starting materials. | High regioselectivity can be achieved through the use of directing groups. | chim.it |
| Pericyclic Cascade Reactions | Formation of the carbazole ring system through a series of concerted reactions. | Complete control of regiochemistry has been demonstrated in specific systems. | nsf.gov |
| Gold-Catalyzed Double Benzannulation | Regioselective synthesis from readily available starting materials. | Allows for the synthesis of functionalized carbazoles with good control over substituent placement. | nih.gov |
| Visible Light-Induced Cyclization | Catalyst-free and proceeds under mild conditions. | The influence of substituents on regioselectivity is an area for further study. | benthamdirect.com |
Deeper Computational Modeling of Molecular Interactions and Electronic Behavior for Material Design
Computational modeling has become an indispensable tool for understanding the behavior of 7H-Dibenzo[c,g]carbazole and its derivatives at the molecular level. Techniques such as molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) methods, and density functional theory (DFT) are being used to investigate a range of properties. researchgate.netnih.gov
In the context of biotransformation, computational studies have provided insights into the binding of DBC to CYP enzymes and the mechanism of its metabolism. nih.govmdpi.com For example, modeling has been used to identify the dominant metabolic sites and to calculate the energy barriers for different metabolic pathways. nih.gov These studies complement experimental work by providing a detailed picture of the molecular interactions that govern metabolic fate.
For materials science applications, computational modeling is crucial for predicting the optoelectronic properties of new DBC derivatives before they are synthesized. researchgate.net DFT calculations can be used to determine the HOMO and LUMO energy levels, absorption spectra, and reorganization energies, which are key parameters for designing efficient materials for OLEDs and solar cells. researchgate.netresearchgate.net
Future research will involve more sophisticated and predictive computational models. This includes the development of multiscale models that can bridge the gap between molecular properties and device performance. Deeper computational modeling will accelerate the discovery of new DBC-based materials with optimized properties for specific applications and provide a more profound understanding of the molecular basis of their biological activity. researchgate.netresearchgate.net
Investigation of Environmental Degradation Products and Their Reactivity
7H-Dibenzo[c,g]carbazole is an environmental pollutant found in byproducts of organic combustion, such as fossil fuels and tobacco smoke. oup.com Due to its persistence and potential for bioaccumulation, understanding its environmental fate is of high importance. medchemexpress.com Research in this area focuses on the pathways of its degradation in the environment and the identification and reactivity of the resulting products.
DBC can be degraded through both biotic and abiotic processes. Biodegradation by microorganisms is a key removal mechanism in some environments. asm.orgmdpi.com Photolysis, or degradation by sunlight, is another significant environmental pathway, particularly in aquatic systems. epa.gov
Future investigations will aim to fully characterize the suite of degradation products formed under various environmental conditions. For instance, photodegradation can lead to the formation of hydroxylated byproducts. vulcanchem.com The reactivity of these degradation products is a critical, yet understudied, area. It is important to determine whether these transformation products are more or less toxic than the parent compound. For example, some hydroxylated metabolites of DBC have been shown to be more mutagenic than DBC itself. acs.org A comprehensive understanding of the environmental transformation of DBC and the biological activity of its degradation products is necessary for a complete environmental risk assessment.
Q & A
Q. What are the key physicochemical properties of 7H-Dibenzo(c,g)carbazol-5-ol critical for experimental design?
The compound's molecular weight (267.33 g/mol), density (1.308 g/cm³), melting point (158°C), and solubility profile (soluble in organic solvents like ethanol, insoluble in petroleum ether) are essential for designing purification protocols, stability tests, and solvent selection . Its UV absorption spectrum (λmax in dioxane) is critical for spectroscopic quantification .
Q. How is this compound classified in terms of carcinogenicity, and what are the implications for laboratory handling?
Classified as a Group 2B carcinogen (IARC), it requires strict handling protocols to minimize exposure. Key precautions include:
Q. What analytical methods are recommended for detecting and quantifying this compound in environmental samples?
- HPLC with UV detection : Utilizes its UV absorption properties for quantification in tobacco smoke or contaminated soils .
- 32P-postlabeling : Detects DNA adducts in tissues exposed to the compound, validated in liver and skin models .
- GC-MS : Suitable for trace analysis in environmental matrices due to high sensitivity .
Advanced Research Questions
Q. What computational approaches are used to elucidate the metabolic activation pathways of this compound in cytochrome P450 1A1?
- Density Functional Theory (DFT) : Predicts regioselectivity of hydroxylation at C5 and C7 positions .
- Molecular Dynamics (MD) Simulations : Reveal binding modes and energy barriers in CYP1A1 active sites .
- QM/MM Hybrid Methods : Validate epoxidation pathways leading to DNA-reactive intermediates .
Key Finding : Computational models suggest that 3-hydroxy-7H-dibenzo[c,g]carbazole is a proximate genotoxic metabolite in hepatic tissues .
Q. How do DNA adduct formation patterns of this compound differ between hepatic and dermal tissues, and what methodological approaches validate these differences?
- Liver : N-methylation reduces DNA binding by 300-fold, linked to detoxification pathways .
- Skin : Minimal metabolic detoxification results in persistent adducts, correlating with higher carcinogenic potential .
| Tissue | Adduct Type | Detection Method | Reference |
|---|---|---|---|
| Liver | N7-guanine adducts | 32P-postlabeling | |
| Skin | Bulky aromatic adducts | LC-MS/MS |
Q. What experimental models best recapitulate the organ-specific carcinogenicity of this compound observed in epidemiological studies?
- Mouse Skin Carcinogenesis Model : Mimics squamous cell carcinoma via topical application (0.1 mg/kg, thrice weekly) .
- Hamster Pulmonary Implantation : Induces lung tumors at 3 mg/kg doses, reflecting inhalation risks .
- In Vitro Hepatic "Stem-like" Cell Lines : Used to study tumor promotion mechanisms via oxidative stress biomarkers (e.g., GSTP1 upregulation) .
Limitations : Early studies lacked concurrent vehicle controls and standardized dosing, necessitating modern protocols with CRISPR-engineered models .
Q. How can researchers resolve contradictions in mutagenicity data for this compound across short-term assays?
- Ames Test Discrepancies : Negative results in Salmonella typhimurium (TA98/TA100) may stem from insufficient metabolic activation (S9 fraction). Supplementing with CYP1A1-expressing microsomes improves sensitivity .
- Comet Assay vs. Micronucleus Test : Higher sensitivity in comet assays for detecting DNA strand breaks in epithelial cells .
Q. What methodological advancements address the compound's environmental persistence and bioaccumulation in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
